molecular formula C13H20N2O3 B3220455 Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate CAS No. 1196157-50-2

Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B3220455
CAS No.: 1196157-50-2
M. Wt: 252.31 g/mol
InChI Key: BDCNCFJBSOATGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₄N₂O₃. It belongs to the class of pyrrolidines, which are five-membered lactam rings containing nitrogen

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with isopropylamine and cyanoacetic acid as the primary starting materials.

  • Reaction Steps: The process involves the formation of an intermediate amide , followed by cyclization to form the pyrrolidine ring.

  • Catalysts and Conditions: The reaction is often catalyzed by acidic or basic catalysts and conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and scalability.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, leading to different functional groups.

  • Substitution: Substitution reactions at the pyrrolidine ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as ketones and carboxylic acids .

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups attached to the pyrrolidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in material science, such as the development of new polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

  • Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

  • Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate is unique due to its isopropyl group , which imparts different chemical and physical properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 4-cyano-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-8(2)10-11(16)9(6-14)7-15(10)12(17)18-13(3,4)5/h8-10H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCNCFJBSOATGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)C(CN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144557
Record name 1,1-Dimethylethyl 4-cyano-2-(1-methylethyl)-3-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-50-2
Record name 1,1-Dimethylethyl 4-cyano-2-(1-methylethyl)-3-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-2-(1-methylethyl)-3-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate

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